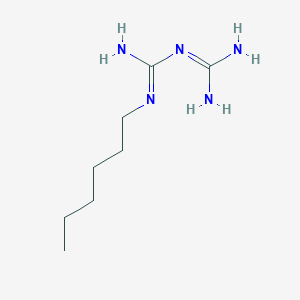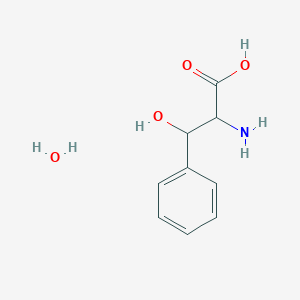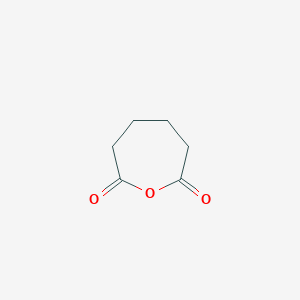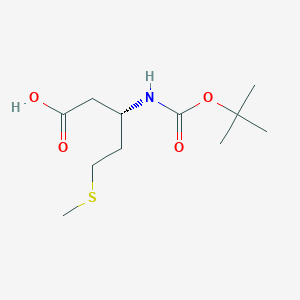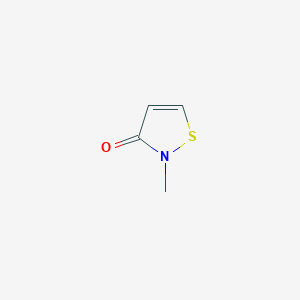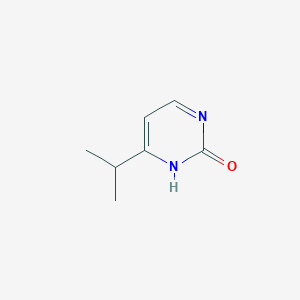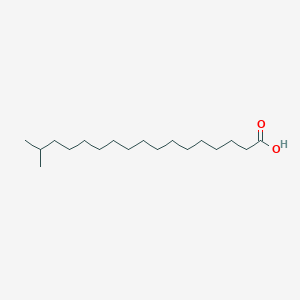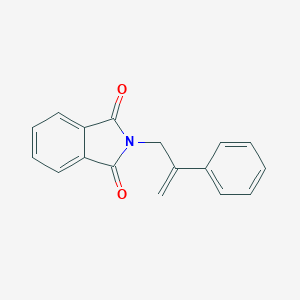
1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)-
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)-, also known as Chalconeimide, is a heterocyclic organic compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agrochemicals. This compound has a unique chemical structure that makes it an attractive target for synthesis and study.
Mechanism Of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- is not fully understood. However, it is believed to exert its anticancer activity through the induction of apoptosis, or programmed cell death, in cancer cells. It has also been suggested that this compound may inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical And Physiological Effects
Studies have shown that 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- can induce changes in the levels of various biochemical markers, including reactive oxygen species, glutathione, and caspase-3. Additionally, this compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits significant biological activity at relatively low concentrations, making it a potentially cost-effective candidate for further study. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the study of 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)-. One potential avenue of research is the development of new derivatives of this compound with enhanced biological activity. Additionally, further study is needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of this compound using more sustainable and environmentally friendly methods is an area of ongoing research.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit significant anticancer activity against several cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
16307-59-8 |
|---|---|
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- |
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-(2-phenylprop-2-enyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H13NO2/c1-12(13-7-3-2-4-8-13)11-18-16(19)14-9-5-6-10-15(14)17(18)20/h2-10H,1,11H2 |
InChI Key |
CDWLDGLHJIIQER-UHFFFAOYSA-N |
SMILES |
C=C(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Canonical SMILES |
C=C(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



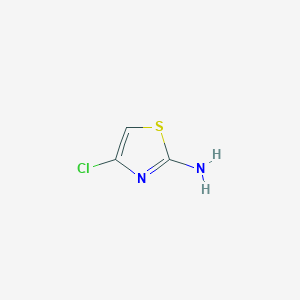

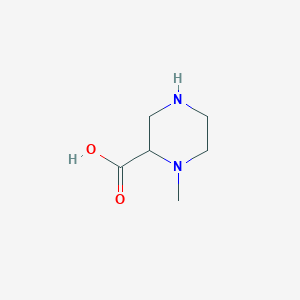

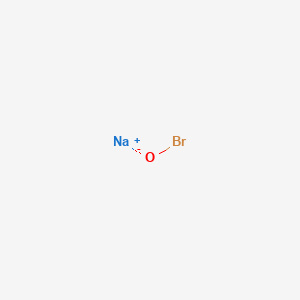
![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)
